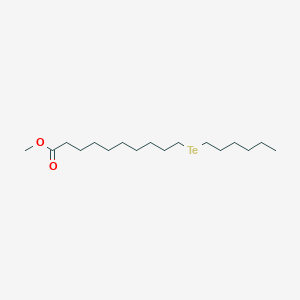
2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine is a complex organic compound characterized by its triazine core substituted with nitrophenoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with 3-nitrophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atoms by the nitrophenoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenoxy rings can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenyl and phenoxy groups can undergo oxidation reactions under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF/DMSO, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 2,4-Bis(3-aminophenoxy)-6-phenyl-1,3,5-triazine.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials such as polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(4-nitrophenoxy)-6-phenyl-1,3,5-triazine
- 2,4-Bis(3-nitrophenoxy)-6-methyl-1,3,5-triazine
- 2,4-Bis(3-nitrophenoxy)-6-chloro-1,3,5-triazine
Uniqueness
2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine is unique due to the specific arrangement of nitrophenoxy and phenyl groups on the triazine core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
89367-93-1 |
|---|---|
Molecular Formula |
C21H13N5O6 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2,4-bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H13N5O6/c27-25(28)15-8-4-10-17(12-15)31-20-22-19(14-6-2-1-3-7-14)23-21(24-20)32-18-11-5-9-16(13-18)26(29)30/h1-13H |
InChI Key |
ZHILDLXFRVYTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)OC3=CC=CC(=C3)[N+](=O)[O-])OC4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


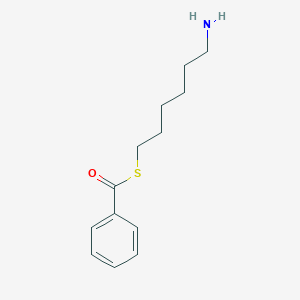
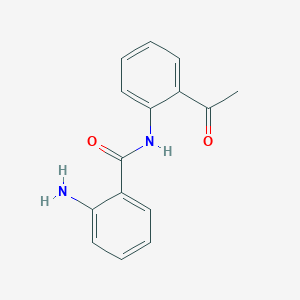

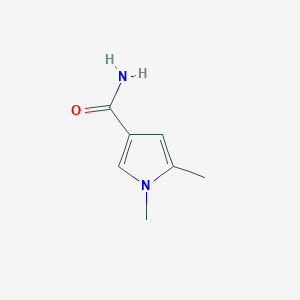
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)
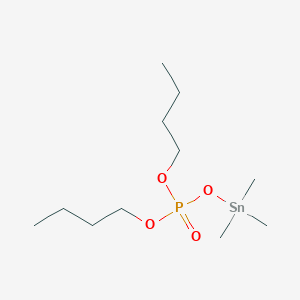
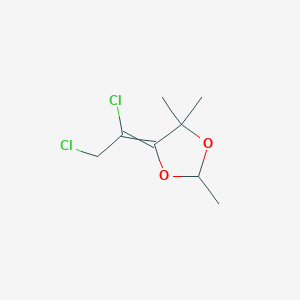
![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)
![[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol](/img/structure/B14383079.png)
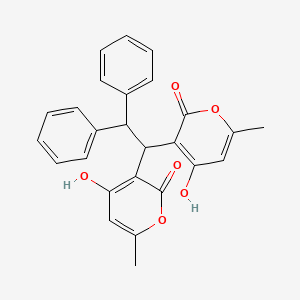
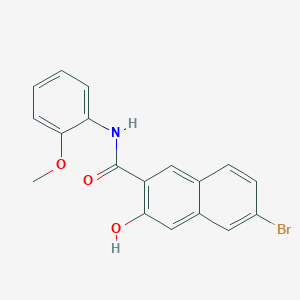
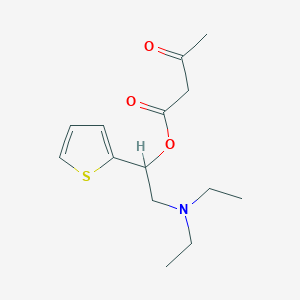
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)
